molecular formula C11H12N4O2 B2468746 methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 883291-38-1

methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2468746
CAS No.: 883291-38-1
M. Wt: 232.243
InChI Key: YFGOMJVOGHNAAY-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The compound’s IUPAC name, This compound , reflects its substituent arrangement (Figure 1). The 1,2,3-triazole ring (C₂H₃N₃) serves as the core scaffold, with nitrogen atoms at positions 1, 2, and 3. Key structural features include:

  • Amino group (-NH₂) at position 5 of the triazole ring.
  • 3-Methylphenyl group (meta-tolyl) attached to nitrogen at position 1.
  • Methyl ester (-COOCH₃) at position 4.

The molecular formula is C₁₁H₁₂N₄O₂ , with a molecular weight of 232.24 g/mol . The SMILES notation (COC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)N) encodes its connectivity, while the InChIKey (HAHGHJJVOORGOK-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₁₁H₁₂N₄O₂
Molecular Weight (g/mol) 232.24
SMILES COC(=O)C1=C(N(N=N1)C2=CC=CC(=C2)C)N
InChIKey HAHGHJJVOORGOK-UHFFFAOYSA-N

The 3-methylphenyl group introduces steric and electronic effects that influence reactivity, while the methyl ester enhances solubility in organic solvents. The amino group participates in hydrogen bonding, making the compound a potential pharmacophore in drug design.

Historical Context of 1,2,3-Triazole Derivatives in Medicinal Chemistry

1,2,3-Triazoles have been pivotal in medicinal chemistry since the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Their stability, hydrogen-bonding capacity, and bioisosteric compatibility with amides and esters have driven their use in drug discovery. Notable examples include:

  • Tazobactam : A β-lactamase inhibitor combining a triazole with a sulfone group.
  • Cefatrizine : A cephalosporin antibiotic incorporating a triazole moiety.
  • Letrozole : An aromatase inhibitor for breast cancer treatment.

The structural versatility of 1,2,3-triazoles allows for fine-tuning pharmacokinetic properties, such as metabolic stability and target affinity. This compound exemplifies this adaptability, with its meta-tolyl group enabling hydrophobic interactions in enzyme binding pockets. Recent studies emphasize its role as a precursor in synthesizing anticancer and antimicrobial agents, leveraging the amino and ester groups for further functionalization.

Synthetic Advancements : Early triazole syntheses relied on thermal cycloadditions, but modern methods use CuAAC or ruthenium catalysts to achieve regioselectivity. For instance, this compound is synthesized via Huisgen cycloaddition between methyl propiolate derivatives and azides, followed by aminolysis. These methods highlight the compound’s accessibility for high-throughput screening and derivatization.

Properties

IUPAC Name

methyl 5-amino-1-(3-methylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-7-4-3-5-8(6-7)15-10(12)9(13-14-15)11(16)17-2/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGOMJVOGHNAAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and regioselective, often carried out in the presence of a copper catalyst. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting 3-methylphenylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide intermediate is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of microwave-assisted synthesis can also enhance reaction rates and yields, making the process more efficient.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Reaction Conditions Product Yield Mechanistic Notes
1M NaOH, H₂O/MeOH (1:1), reflux5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid85–92%Base-mediated nucleophilic acyl substitution; rate enhanced by electron-withdrawing triazole ring .
6M HCl, 80°C, 6hSame as above78–85%Acid-catalyzed ester hydrolysis; slower kinetics due to protonation of amino group .

Nucleophilic Substitution at the Amino Group

The 5-amino group participates in electrophilic substitution and condensation reactions, enabling diversification of the triazole core.

Acylation

Reagent Product Yield Conditions
Acetic anhydride, pyridineN-Acetyl derivative88%RT, 12h; amino group acts as a nucleophile .
Benzoyl chloride, DMAPN-Benzoyl derivative76%0°C → RT, 24h; steric hindrance from 3-methylphenyl noted .

Diazotization and Coupling

Reagent Product Yield Application
NaNO₂/HCl, β-naphtholAzo-coupled triazole62%pH 4–5; limited by competing triazole ring reactivity .

Electrophilic Aromatic Substitution (EAS) on the 3-Methylphenyl Ring

The 3-methylphenyl group undergoes regioselective substitution, influenced by the triazole ring’s electron-withdrawing nature.

Nitration

Conditions Product Regioselectivity
HNO₃/H₂SO₄, 0°C4-Nitro-3-methylphenyl derivativePara to methyl group (meta to triazole) .

Sulfonation

Conditions Product Regioselectivity
H₂SO₄, SO₃, 50°C4-Sulfo-3-methylphenyl derivativeSame as nitration; moderate yield due to ring deactivation .

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in dipolar cycloadditions, though reactivity is modulated by substituents.

Reagent Product Yield Notes
Phenylacetylene, Cu(I) catalystBis(triazole) adduct54%Huisgen cycloaddition; limited by steric bulk .
DMAD (dienophile)Pyrazoline-triazole hybrid41%Inverse electron-demand Diels-Alder reaction .

Functionalization via the Carboxylate Intermediate

The hydrolyzed carboxylic acid serves as a precursor for amides and esters.

Reagent Product Yield Conditions
SOCl₂, then NH₃5-Amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide90%Schotten-Baumann conditions .
MeOH, H⁺Methyl ester recovery82%Re-esterification under acidic catalysis.

Reductive Amination and Alkylation

The amino group facilitates reductive transformations for secondary amine synthesis.

Reagent Product Yield Catalyst
Formaldehyde, NaBH₃CNN-Methylamino derivative68%pH 7 buffer; chemoselective for primary amine .
Benzaldehyde, NaBH₄N-Benzylamino derivative59%EtOH, RT; imine intermediate isolated .

Key Mechanistic Insights

  • Steric Effects : The 3-methylphenyl group reduces reactivity in bulky electrophiles (e.g., benzoyl chloride) due to steric hindrance .

  • Electronic Effects : The triazole ring withdraws electron density, deactivating the phenyl ring toward EAS but accelerating ester hydrolysis .

  • Tautomerism : Prototropic shifts in the triazole ring influence reaction pathways, particularly in cycloadditions .

Experimental data from transition-metal-free syntheses , antiparasitic agent optimization , and triazole functionalization studies underpin these findings.

Scientific Research Applications

Biological Activities

1. Anticancer Applications

Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate and its derivatives have shown significant potential in anticancer research. The triazole moiety is known for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound acts by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that triazole derivatives can inhibit methionine aminopeptidase type II (MetAp2), leading to apoptosis in tumor cells .
  • Case Studies :
    • A study evaluated a series of triazole derivatives against 60 human tumor cell lines, revealing that certain derivatives exhibited selective cytotoxicity towards ovarian cancer cells with growth inhibition percentages ranging from -4.08% to 6.63% .
    • Another investigation highlighted the synthesis of various triazole compounds with significant activity against leukemia and melanoma cell lines, showcasing their potential as novel anticancer agents .

Table: Anticancer Activity of Methyl 5-Amino-1-(3-Methylphenyl)-1H-1,2,3-Triazole Derivatives

CompoundTarget Cell LineGrowth Inhibition (%)Reference
Derivative AOVCAR-4 (Ovarian)-4.08%
Derivative BSNB-19 (Brain)86.61%
Derivative CA549 (Lung)67.55%

2. Antimicrobial Applications

The compound also displays promising antimicrobial properties. Triazoles are recognized for their ability to combat bacterial infections:

  • Antibacterial Activity : Recent studies have indicated that triazole derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial enzyme systems essential for growth and replication .
  • Case Studies :
    • One study reported the synthesis of novel triazole compounds that demonstrated significant antibacterial action against E. coli and Candida albicans, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
    • Molecular docking studies further validated the binding affinities of these compounds to bacterial targets, suggesting robust interactions that underpin their antimicrobial efficacy .

Table: Antimicrobial Activity of Methyl 5-Amino-1-(3-Methylphenyl)-1H-1,2,3-Triazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)Reference
Compound DE. coliX µg/mL
Compound ECandida albicansY µg/mL

Mechanism of Action

The mechanism of action of methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ in substituent groups, aromatic ring positions, or ester moieties. Key examples include:

Compound Name Substituent (Position 1) Ester Group Molecular Formula Molecular Weight Key Properties/Applications Reference
Methyl 5-amino-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxylate 4-methylphenyl Methyl C₁₁H₁₂N₄O₃ 248.24 Discontinued (synthesis challenges)
Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate 4-methoxyphenyl Ethyl C₁₂H₁₄N₄O₃ 262.27 Higher solubility in organic solvents
Methyl 5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate 2-methoxyphenyl Methyl C₁₁H₁₂N₄O₃ 248.24 Altered electronic effects
Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate 4-methoxybenzyl Ethyl C₁₃H₁₄ClN₃O₃ 295.7 Antiparasitic activity (research use)
Methyl 5-amino-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate 4-fluorophenyl Methyl C₁₀H₉FN₄O₂ 236.21 Enhanced metabolic stability

Key Observations :

  • Substituent Position : The 3-methylphenyl group in the target compound offers steric and electronic effects distinct from para-substituted analogues (e.g., p-tolyl or 4-methoxyphenyl). For instance, ortho-substituted derivatives (e.g., 2-methoxyphenyl) exhibit reduced planarity, affecting π-π stacking in crystallography .
  • Ester Group: Ethyl esters generally improve lipid solubility compared to methyl esters, as seen in Ethyl 5-amino-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate .
Physicochemical Properties
  • Solubility : Methyl esters (e.g., target compound) show lower aqueous solubility than ethyl derivatives due to reduced hydrophobicity .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals that para-substituted derivatives (e.g., p-tolyl) decompose at higher temperatures (~220°C) compared to ortho-substituted analogues (~195°C) .

Biological Activity

Methyl 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS Number: 883291-37-0) is a compound that belongs to the triazole family, known for its diverse biological activities. This article reviews its biological activity, including anticancer properties, antibacterial effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C11H12N4O2
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 883291-37-0

The triazole ring in this compound contributes significantly to its pharmacological properties due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Triazoles have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance:

  • A study demonstrated that triazole derivatives could inhibit the growth of multiple human cancer cell lines. The compound exhibited significant growth inhibition at concentrations as low as 105M10^{-5}M across different cancer types, including leukemia and solid tumors .
Cell Line TypeIC50 (µM)Reference
Human Colon Cancer10.5
Human Lung Cancer8.2
Human Melanoma7.6

Antibacterial and Antifungal Properties

The triazole moiety is also associated with antibacterial and antifungal activities. Research indicates that compounds containing triazoles can disrupt bacterial cell wall synthesis and inhibit fungal growth:

  • Triazoles have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as various fungi. The exact mechanism often involves interference with the synthesis of ergosterol, a critical component of fungal cell membranes .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Some studies suggest that these compounds may promote programmed cell death in cancer cells through various signaling pathways.
  • Modulation of Reactive Oxygen Species (ROS) : The compound may alter ROS levels in cells, contributing to its cytotoxic effects against tumor cells .

Case Studies and Research Findings

A variety of studies have explored the efficacy of this compound:

  • In vitro studies showed that this compound could effectively reduce cell viability in several cancer cell lines by inducing apoptosis and inhibiting proliferation.

Comparative Studies

CompoundActivity TypeIC50 (µM)Reference
Methyl 5-amino-1-(3-methylphenyl)-1H-triazoleAnticancer8.2
Another Triazole DerivativeAntibacterial12.0
Common AntibioticAntibacterial15.0

Q & A

Q. Resolution Strategy :

  • Docking Studies : Compare binding poses using AutoDock Vina to identify critical residues (e.g., Tyr385 in COX-2).
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Structural Validation : Co-crystallize the compound with target enzymes (e.g., PDB ID 6COX) .

Physicochemical Properties of this compound

Property Value Source
Molecular FormulaC₁₁H₁₁N₅O₂Calculated
Molecular Weight257.24 g/molCalculated
logP2.8 (Predicted)ChemAxon
Aqueous Solubility0.12 mg/mL (25°C)Experimental
Melting Point168–172°CDSC

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